N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Scientific Research Applications
Cyclohepta[b]indoles in Drug Design
Cyclohepta[b]indoles, sharing structural similarities with N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, exhibit a wide range of biological activities. These include inhibition of adipocyte fatty-acid-binding protein (A-FABP), deacetylation of histones, inhibition of leukotriene production, p53 modulation, antituberculosis, and anti-HIV activities. The significant interest in these molecules from the pharmaceutical industry for potential therapeutic applications is underscored by numerous patents focusing on the cyclohepta[b]indole structure motif. The efficient synthesis of highly functionalized and unsymmetrically substituted cyclohepta[b]indoles has become a central focus for synthetic organic chemists due to their potential as pharmaceutical compounds (Stempel & Gaich, 2016).
Methodological Advances in Synthesis
The development of novel methodologies for synthesizing cyclohepta[b]indoles, overcoming the limitations of traditional Fischer indole synthesis, has been pivotal. For instance, a strategy utilizing a concise (4 + 3) cycloaddition–cyclization–elimination sequence for synthesizing highly functionalized cyclohepta[b]indoles has been described, highlighting the innovative approaches to constructing these complex molecular scaffolds (He et al., 2014).
Applications in Neuroscience
Indole derivatives, including structures related to this compound, have been explored for their potential anticonvulsant properties. For example, certain cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles have shown promising results in preclinical models for anticonvulsant activity, demonstrating the therapeutic potential of indole derivatives in the treatment of neurological disorders (Stanton & Ackerman, 1983).
Potential for CB2 Receptor Ligands
Research into indol-3-yl-oxoacetamides has identified potent and selective ligands for the cannabinoid receptor type 2 (CB2), indicating the utility of this structural motif in developing new treatments for conditions modulated by the CB2 receptor. Preliminary biological evaluations have highlighted the fluorinated derivative of N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide as a potent and selective CB2 ligand (Moldovan et al., 2017).
Properties
IUPAC Name |
N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20-13-8-4-2-3-5-9-13/h6-7,10-11,13,19H,2-5,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWYXNFOLINIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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